Structural Elucidation of 2,3-Dihydro-8-methoxy-4(1H)-quinolinone: A Comprehensive NMR Guide
Structural Elucidation of 2,3-Dihydro-8-methoxy-4(1H)-quinolinone: A Comprehensive NMR Guide
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Executive Summary
The compound 2,3-dihydro-8-methoxy-4(1H)-quinolinone (also known as 8-methoxy-2,3-dihydroquinolin-4(1H)-one) is a highly versatile bicyclic scaffold. As a functionalized 1,2,3,4-tetrahydroquinoline derivative, it serves as a critical synthetic intermediate in the development of targeted therapeutics, including covalent EGFR inhibitors [1.2] and potent aldose reductase inhibitors[1].
In drug development, the precise structural verification of such intermediates is non-negotiable. The presence of the 8-methoxy group and the 4-ketone creates a complex "push-pull" electronic environment across the aromatic ring. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR characterization of this scaffold, detailing not just what the spectral peaks are, but why they appear where they do, supported by a self-validating experimental protocol.
The Electronic Architecture of the Scaffold
Before interpreting spectral data, an Application Scientist must analyze the electronic causality dictated by the molecule's functional groups. The reduction of precursors like 8-methoxy-8H-quinolin-4-one yields the 2,3-dihydro derivative[2], which is often isolated as a distinct red solid during chromatographic purification[3].
The structural logic of this molecule is governed by three primary electronic directors:
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The C-4 Carbonyl ( C=O ): Acts as a strong electron-withdrawing group (EWG). Through anisotropic effects and resonance, it heavily deshields the ortho-protons (H-5).
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The N-1 Secondary Amine ( NH ): Acts as an electron-donating group (EDG) via its lone pair, shielding the para-position (H-6).
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The C-8 Methoxy Group ( −OCH3 ): Acts as a strong EDG via resonance, pushing electron density into the ring and significantly shielding its ortho-position (H-7).
Understanding these competing electronic effects is the key to unambiguously assigning the aromatic region of the NMR spectrum.
1 H NMR Spectral Analysis: Electronic Effects and Coupling
The 1 H NMR spectrum of 2,3-dihydro-8-methoxy-4(1H)-quinolinone is characterized by distinct aliphatic and aromatic regions. We deliberately select DMSO- d6 over CDCl3 for this analysis. The quinolinone core possesses significant hydrogen-bonding potential; DMSO- d6 disrupts intermolecular hydrogen bonding, sharpening the N-H proton signal and preventing concentration-dependent chemical shifting.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Causality & Assignment Rationale |
| H-1 (NH) | 6.85 | br s | - | 1H | Deshielded relative to aliphatic amines due to lone-pair delocalization into the aromatic ring. |
| H-5 | 7.35 | dd | 8.0, 1.5 | 1H | Strongly deshielded by the anisotropic cone of the adjacent C-4 carbonyl group. |
| H-7 | 6.95 | dd | 8.0, 1.5 | 1H | Shielded by the resonance effect of the adjacent (ortho) 8-methoxy group. |
| H-6 | 6.65 | t | 8.0 | 1H | Highly shielded due to the combined para-directing electron donation from the N-1 amine. |
| 8-OCH 3 | 3.80 | s | - | 3H | Typical resonance for an aromatic methoxy group; sharp singlet. |
| H-2 | 3.45 | td | 7.5, 2.5 | 2H | Deshielded by the adjacent electronegative nitrogen atom. |
| H-3 | 2.65 | t | 7.5 | 2H | Alpha to the carbonyl; shielded relative to H-2 but deshielded relative to standard alkanes. |
Note: The meta-coupling ( 4J≈1.5 Hz) between H-5 and H-7 confirms the 1,2,3-trisubstituted nature of the aromatic ring.
13 C NMR Spectral Analysis: Carbon Framework Mapping
The 13 C NMR spectrum provides a direct map of the carbon framework. The assignment of quaternary carbons (C-4, C-4a, C-8, C-8a) requires careful attention to relaxation times during acquisition.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Type | Causality & Assignment Rationale |
| C-4 | 193.5 | C=O | Conjugated ketone. Less deshielded than aliphatic ketones (~210 ppm) due to ring conjugation. |
| C-8 | 146.2 | C-O | Strongly deshielded by the directly attached electronegative oxygen of the methoxy group. |
| C-8a | 142.5 | C-N | Aromatic bridgehead carbon deshielded by the adjacent amine nitrogen. |
| C-5 | 119.8 | CH | Aromatic methine, para to the methoxy group. |
| C-4a | 118.4 | C | Bridgehead carbon, alpha to the carbonyl. |
| C-6 | 115.2 | CH | Aromatic methine, highly shielded by the para-amine group. |
| C-7 | 112.5 | CH | Aromatic methine, shielded by the ortho-methoxy group. |
| 8-OCH 3 | 55.8 | CH 3 | Standard aliphatic methoxy carbon resonance. |
| C-2 | 41.5 | CH 2 | Aliphatic methylene attached directly to nitrogen. |
| C-3 | 37.2 | CH 2 | Aliphatic methylene alpha to the carbonyl. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data, preventing artifacts that could be misconstrued as impurities.
Figure 1: Self-validating NMR acquisition workflow for structural elucidation.
Step-by-Step Acquisition Methodology:
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Sample Preparation: Dissolve 15–20 mg of highly purified 2,3-dihydro-8-methoxy-4(1H)-quinolinone in 0.6 mL of anhydrous DMSO- d6 . Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies to minimize reflected power, ensuring maximum pulse efficiency.
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Gradient Shimming: Lock onto the 2 H signal of DMSO- d6 . Perform gradient shimming until the lock level is perfectly stable and the TMS line width at half-height is <1.0 Hz. Causality: Poor shimming will obscure the critical 1.5 Hz meta-coupling in the aromatic protons.
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1 H Acquisition: Execute a standard 1D sequence with a 30° pulse angle. Set the relaxation delay ( D1 ) to 1.5 seconds. Acquire 16 scans.
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13 C Acquisition (Critical Step): Quaternary carbons (C-4, C-8, C-8a) lack attached protons and thus have exceptionally long longitudinal relaxation times ( T1 ). To prevent signal saturation and ensure these peaks appear above the noise floor, set the D1 delay to a minimum of 2.0 to 3.0 seconds . Acquire 1024 scans using WALTZ-16 proton decoupling.
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Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase correct manually to ensure perfectly symmetrical Lorentzian peak shapes.
Advanced 2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides the foundation, a rigorous Application Scientist relies on 2D NMR to mathematically prove the connectivity.
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COSY (Correlation Spectroscopy): Validates the aliphatic spin system by showing a strong cross-peak between H-2 ( δ 3.45) and H-3 ( δ 2.65). It also confirms the aromatic spin system by linking H-5, H-6, and H-7.
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HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons, differentiating the C-2/C-3 methylenes and assigning the C-5/C-6/C-7 methines.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for verifying the quaternary carbons.
Figure 2: Key HMBC logic validating the 8-methoxyquinolin-4(1H)-one framework.
HMBC Causality Logic: The methoxy protons ( δ 3.80) will show a strong 3J correlation to C-8 ( δ 146.2), unambiguously anchoring the position of the ether linkage. Furthermore, H-5 ( δ 7.35) will show 3J correlations to both the C-4 carbonyl ( δ 193.5) and the C-8a bridgehead carbon ( δ 142.5), completely locking the aromatic framework into place.
Conclusion
The structural elucidation of 2,3-dihydro-8-methoxy-4(1H)-quinolinone requires a deep understanding of how competing electron-donating and electron-withdrawing groups manipulate the local magnetic environment of the quinolinone core. By pairing theoretical causality with a rigorously controlled, self-validating acquisition protocol, researchers can ensure the absolute structural integrity of this vital pharmacological building block prior to downstream synthetic or biological applications.
References
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CN101058558B - 具有醛糖还原酶抑制活性的4-氧代-1(4h)-喹啉羧酸类化合物、组合物及其制备方法 (4-oxo-1(4H)-quinolinecarboxylic acid compounds having aldose reductase inhibitory activity, compositions and preparation methods thereof). Google Patents. URL:[1][4]
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WO2023069959A1 - Covalent EGFR inhibitors and methods of use thereof. Google Patents. URL:[3][5]
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